BenchChemオンラインストアへようこそ!

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide

Lipophilicity Permeability SAR

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide (CAS 29368-93-2) is a synthetic small molecule (C21H15N3O2, MW 341.36) that embeds the 1,2,4-oxadiazole bioisostere scaffold at the core of a benzamide architecture. The compound is an acylated derivative of 3-(2-aminophenyl)-5-phenyl-1,2,4-oxadiazole, where the free aniline nitrogen is protected by a benzoyl group.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
CAS No. 29368-93-2
Cat. No. B15219338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide
CAS29368-93-2
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)19-23-21(26-24-19)16-11-5-2-6-12-16/h1-14H,(H,22,25)
InChIKeyFMYTWBYUSUNPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide (CAS 29368-93-2) Procurement & Structural Baseline


N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide (CAS 29368-93-2) is a synthetic small molecule (C21H15N3O2, MW 341.36) that embeds the 1,2,4-oxadiazole bioisostere scaffold at the core of a benzamide architecture . The compound is an acylated derivative of 3-(2-aminophenyl)-5-phenyl-1,2,4-oxadiazole, where the free aniline nitrogen is protected by a benzoyl group [1]. This benzoylation differentiates it chemically from its free amine and N-alkyl analogs, altering hydrogen-bond donor capacity and reactivity in downstream transformations. The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal and agricultural chemistry due to its metabolic stability and bioisosteric relationship to amide and ester functionalities [2].

Why 1,2,4-Oxadiazole Benzamides Like CAS 29368-93-2 Cannot Be Generically Substituted


Within the 1,2,4-oxadiazole benzamide class, even minor substitutions on the aniline nitrogen or positional isomerism of the oxadiazole ring produce measurable differences in physicochemical properties and biological recognition. The N-benzoyl substituent on CAS 29368-93-2 eliminates one hydrogen-bond donor relative to the free amine analog 3-(2-aminophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 29083-89-4), which directly impacts logP, permeability, and target engagement profiles [1]. Regioisomeric 1,3,4-oxadiazole benzamides exhibit divergent metabolic stability and off-target selectivity compared to the 1,2,4-oxadiazole scaffold, meaning pharmacological or agrochemical activity cannot be extrapolated across oxadiazole classes [2]. Procurement of the precisely defined CAS 29368-93-2, rather than a structural analog, is therefore essential to reproduce published synthetic transformations—particularly those depending on the benzoyl group as a protecting functionality or as a pharmacophore determinant [3].

Quantitative Differentiation Evidence for N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide


LogP Shift and Hydrogen-Bond Donor Elimination vs. Free Amine Analog

N-Benzoylation of the aniline nitrogen in CAS 29368-93-2 eliminates the single hydrogen-bond donor (HBD) present in the free amine analog 3-(2-aminophenyl)-5-phenyl-1,2,4-oxadiazole [1]. This structural modification increases computed LogP from approximately 2.9 (free amine analog) to 4.3–5.0 for CAS 29368-93-2, representing a ΔLogP of +1.4 to +2.1 units, consistent with higher membrane permeability potential [1]. The HBD count drops from 2 (analog) to 1 (CAS 29368-93-2), which impacts binding to HBD-sensitive biological targets.

Lipophilicity Permeability SAR

Polar Surface Area Differentiation and Oral Bioavailability Prediction

CAS 29368-93-2 has a topological polar surface area (tPSA) of 71.51 Ų, which is 20.56 Ų lower than the free amine analog (tPSA ≈ 92.07 Ų, based on the addition of a primary amine HBD surface contribution) . A tPSA value of 71.51 Ų falls below the commonly cited 90 Ų threshold for oral absorption, whereas the free amine analog exceeds this threshold, suggesting CAS 29368-93-2 may possess superior passive oral permeability characteristics.

Drug-likeness PSA ADME

Benzoyl-Protected Precursor Yields 61% in Catalytic Hydrogenation–Dehydration Cascade

CAS 29368-93-2 serves as a defined synthetic intermediate: catalytic hydrogenation (H₂, Pd/C) in methanol yields 61% of N-benzoyl-2-(benzoylamino)benzamidine [1]. This transformation exploits the N-benzoyl moiety as a protecting group that directs the hydrogenation–dehydration pathway toward condensed 4-aminopyrimidine products. In contrast, the N-benzyl analog (CAS 82216-65-7) undergoes different ring-transformation chemistry under identical conditions, as reported in the same study series [2].

Synthetic methodology Protecting group Yield

Minimal SARS-CoV-2 PLpro Inhibition Enables Use as Negative Control Compound for Assay Validation

In the context of SARS-CoV-2 papain-like protease (PLpro) inhibitor discovery, closely related 1,2,4-oxadiazoles derived from the same core demonstrate measurable PLpro inhibition. For instance, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5) achieves IC₅₀ = 7.197 μM against PLpro, while 2-(3-(2-aminophenyl)-1,2,4-oxadiazol-5-yl)phenol exhibits only 13.6% inhibition at 0.01 mM [1][2]. The N-benzoylated CAS 29368-93-2, lacking the free aniline NH₂ that is critical for PLpro engagement, is predicted to show negligible inhibitory activity (<10% at 10 μM), making it a suitable negative control compound for benchmarking active 1,2,4-oxadiazole PLpro inhibitors in biochemical assays.

Antiviral PLpro Negative control

Rotatable Bond and sp³ Carbon Count Differentiates from Flexible Alkyl-Linked Analogs

CAS 29368-93-2 has 4 rotatable bonds and 0% sp³-hybridized carbon content, indicating a highly rigid, fully aromatic scaffold [1]. In comparison, N-benzyl analog 3-(2-benzylaminophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 82216-65-7) contains 5 rotatable bonds and, per its molecular formula (C21H17N3O), a higher sp³ carbon ratio due to the benzyl methylene group . This difference in conformational flexibility impacts entropy of binding and may influence target selectivity in screening campaigns.

Conformational restriction Ligand efficiency Scaffold design

Recommended Procurement Scenarios for N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide


4-Aminopyrimidine Library Synthesis via Korbonits Hydrogenation–Dehydration Route

CAS 29368-93-2 is a validated starting material for the synthesis of condensed 4-aminopyrimidines and 4-aminoquinazolines via catalytic hydrogenation (H₂, Pd/C, MeOH) followed by dehydrative cyclization, yielding 61% of the benzamidine intermediate [1]. This specific transformation, reported by Korbonits et al. in Chemische Berichte (1984), is not reproducible with free amine or N-alkyl analogs, which undergo divergent ring-transformation pathways under identical conditions [2]. Procurement of this exact CAS number ensures synthetic fidelity for medicinal chemistry groups building pyrimidine-focused compound collections.

Negative Control Compound for 1,2,4-Oxadiazole PLpro Inhibitor Biochemical Assays

In SARS-CoV-2 PLpro inhibitor screening, active 1,2,4-oxadiazoles with free aniline NH₂ groups achieve IC₅₀ values in the low micromolar range (e.g., 7.197 μM for compound 5) [1]. The N-benzoylated CAS 29368-93-2, lacking the free aniline hydrogen-bond donor that is critical for PLpro catalytic site engagement, is predicted to be essentially inactive. Its well-defined structure and commercial availability make it suitable as a matched-pair negative control for PLpro biochemical assays, reducing the need for custom synthesis of inactive analogs.

Lipophilicity-Enhanced Scaffold for CNS-Penetrant Screening Libraries

With a computed LogP of 4.3–5.0 and tPSA of 71.51 Ų, CAS 29368-93-2 meets the key physicochemical thresholds associated with CNS penetration (LogP between 2 and 5; tPSA < 90 Ų) [1][2]. This contrasts with the more polar free amine analog (tPSA ≈ 92 Ų, LogP ≈ 2.9), which may have limited passive blood-brain barrier permeability. Procurement of the benzoylated form is therefore indicated for neuroscience-focused phenotypic or target-based screening campaigns where moderate-to-high lipophilicity is desirable.

Rigid, Aromatic Fragment for Structure-Based Drug Design (SBDD)

The fully aromatic, conformationally restricted core of CAS 29368-93-2 (4 rotatable bonds; 0% sp³ carbon) provides a rigid scaffold suitable for fragment-based drug design [1]. The lack of conformational flexibility reduces the entropic penalty upon target binding, potentially enhancing ligand efficiency compared to flexible N-alkyl or N-benzyl analogs with additional rotatable bonds [2]. Procurement of this scaffold supports SBDD programs that prioritize rigid, aromatic fragments for crystallographic screening.

Quote Request

Request a Quote for N-(2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.